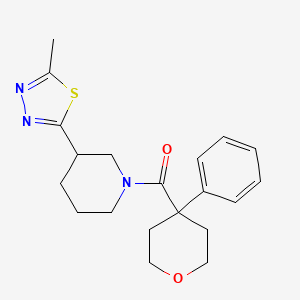![molecular formula C19H25N3O2 B6587464 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide CAS No. 1251626-31-9](/img/structure/B6587464.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide, hereafter referred to as ‘Compound X’, is an organic compound with a wide range of applications in scientific research. This compound was first synthesized in the late 1990s, and has since been used in a variety of studies in the fields of biochemistry and physiology. Compound X is a versatile molecule, and its various properties make it an ideal tool for laboratory experiments.
科学的研究の応用
Compound X has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of various environmental factors on the structure and function of proteins. It has also been used to study the effects of various drugs on the body, as well as to study the effects of various hormones on the body. Additionally, Compound X has been used in studies of the effects of various metabolic pathways on the body, as well as in studies of the effects of various genetic mutations on the body.
作用機序
Compound X works by binding to specific proteins in the body, called ‘receptors’. These receptors are located on the surface of cells, and when Compound X binds to them, it triggers a cascade of biochemical reactions within the cell. These reactions can lead to a variety of physiological effects, depending on the type of receptor that Compound X binds to.
Biochemical and Physiological Effects
The biochemical and physiological effects of Compound X depend on the type of receptor that it binds to. For example, if Compound X binds to a receptor that is involved in the regulation of blood pressure, then it can lead to a decrease in blood pressure. Compound X can also bind to receptors that are involved in the regulation of hormones, and this can lead to changes in hormone levels. Additionally, Compound X can bind to receptors that are involved in the regulation of metabolism, and this can lead to changes in metabolic pathways.
実験室実験の利点と制限
The advantages of using Compound X in laboratory experiments include its versatility, its relatively low cost, and its ability to bind to a wide range of receptors. Additionally, Compound X is relatively easy to synthesize, and it can be stored for long periods of time without degradation. The main limitation of using Compound X in laboratory experiments is that it is not very specific, and it can bind to a wide range of receptors, which can lead to unintended effects.
将来の方向性
The future of Compound X lies in its ability to be used in a variety of research applications. One possible application is in the development of drugs that target specific receptors in the body. Another possible application is in the development of diagnostic tests that can detect the presence of specific receptors in the body. Additionally, Compound X could be used in the development of new treatments for various diseases, such as cancer, diabetes, and heart disease. Finally, Compound X could be used to study the effects of various environmental factors on the body, such as air pollution, water pollution, and radiation.
合成法
Compound X can be synthesized by a method known as ‘acylation’. This involves the use of a carboxylic acid, such as acetic acid, to form an ester linkage with the cyclohexenyl group of Compound X. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at a temperature of approximately 80°C. The reaction is then quenched with aqueous acid, such as hydrochloric acid, to form the desired product.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-18(20-12-11-16-7-3-1-4-8-16)15-21-13-14-22(19(21)24)17-9-5-2-6-10-17/h2,5-7,9-10H,1,3-4,8,11-15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOOGFWBSMBARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2CCN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]oxolane-2-carboxamide](/img/structure/B6587402.png)
![N-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine](/img/structure/B6587405.png)
![4-fluoro-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzene-1-sulfonamide](/img/structure/B6587408.png)
![2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)propanamide](/img/structure/B6587416.png)
![2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B6587424.png)
![4-{2-methyl-6-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6587429.png)
![3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-phenylurea](/img/structure/B6587433.png)
![3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6587446.png)
![1-phenyl-3-{5-[4-(propan-2-ylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}urea](/img/structure/B6587454.png)
![2-{[6-(4-fluorophenyl)pyrimidin-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6587455.png)
![N-(3-chloro-2-methylphenyl)-2-[(6-propylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6587460.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6587470.png)
![2-phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6587486.png)